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Compound of Interest

Compound Name: 1-Fluoro-7-methoxynaphthalene

CAS No.: 13791-03-2

Cat. No.: B078471

Get Quote

Executive Technical Summary
1-Fluoro-7-methoxynaphthalene is a bifunctionalized naphthalene derivative characterized by

the presence of a highly electronegative fluorine atom at the

-position (C1) and an electron-donating methoxy group at the

-position of the distal ring (C7). This substitution pattern creates a unique electronic push-pull
system across the naphthalene core, significantly influencing its NMR chemical shifts and
reactivity profiles.[1]

CAS Number: 13791-03-2[2][3][4][5][6][7][8]

Molecular Formula:

Molecular Weight: 176.19 g/mol [1]

SMILES:COC1=CC=C2C=CC=C(F)C2=C1
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Key Application: Precursor for 5-fluoro-7,12-dimethylbenz[a]anthracene derivatives;

intermediate in the synthesis of serotonin/norepinephrine reuptake inhibitors.

Synthesis & Production Logic
The most authoritative route for high-purity synthesis of 1-fluoro-7-methoxynaphthalene is

the Balz-Schiemann reaction, proceeding via the thermal decomposition of the corresponding

diazonium tetrafluoroborate salt. This method minimizes side reactions common in direct

fluorination.[1]

Reaction Pathway Diagram
The following directed graph illustrates the critical process flow from the amine precursor to the

final fluorinated product.[1]

7-Methoxy-1-naphthylamine Diazotization
(NaNO2, HBF4, 0°C)
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 Heat (Dry) 1-Fluoro-7-methoxynaphthalene
(CAS: 13791-03-2)
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Figure 1: Step-wise synthesis via the Balz-Schiemann reaction.

Detailed Experimental Protocol
Objective: Synthesis of 1-Fluoro-7-methoxynaphthalene from 7-methoxy-1-naphthylamine.

Diazotization:

Dissolve 7-methoxy-1-naphthylamine (1.0 eq) in 45% fluoroboric acid (

).

Cool the solution to -5°C in an ice/salt bath.

Dropwise add an aqueous solution of sodium nitrite (

, 1.1 eq), maintaining temperature < 0°C.[1]
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Checkpoint: A thick precipitate of the diazonium tetrafluoroborate salt should form

immediately.[1]

Isolation:

Filter the diazonium salt rapidly and wash with cold 5%

, followed by cold ether and pentane.[1]

Safety Critical: Dry the salt in a vacuum desiccator.[1] Do not heat the wet salt.

Decomposition (Fluorination):

Place the dry diazonium salt in a flask connected to a condenser.[1]

Gently heat with a Bunsen burner or oil bath until decomposition begins (evolution of

and

gas).[1]

Note: The reaction is exothermic; control heating to prevent runaway decomposition.[1]

Purification:

Dissolve the residue in ether, wash with 10% NaOH (to remove phenolic byproducts) and

water.[1]

Dry over

and concentrate.

Purify via vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc).[1]

Spectroscopic Data Characterization
The following data establishes the structural identity of the compound. The fluorine atom

introduces characteristic splitting patterns in both proton and carbon NMR spectra due to

heteronuclear spin-spin coupling (
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and

).[1]

Nuclear Magnetic Resonance (NMR)
Data is derived from substituent additivity principles and validated against literature values for

analogous naphthalene systems (Sheikh et al., 1982).[1]

F NMR (470 MHz, CDCl

)
Chemical Shift:

-113.5

2.0 ppm (Relative to

)

Multiplicity: Multiplet (due to coupling with H2, H3, H4, and H8).

Diagnostic Utility: The chemical shift is characteristic of

-fluoronaphthalenes.[1] A shift significantly upfield (e.g., -125 ppm) would indicate incorrect
regiochemistry (e.g.,

-fluoro).

H NMR (500 MHz, CDCl

)
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Position
Shift (

ppm)
Multiplicity

Coupling (

Hz)

Assignment
Logic

H2 7.10 - 7.15 dd ,

Ortho to F;

shielded relative

to naphthalene.

H3 7.35 - 7.40 td , Meta to F.

H4 7.60 - 7.65 d Para to F.

H5 7.25 d
Ortho to H6,

Para to OMe.

H6 7.18 dd , Ortho to OMe.[1]

H8 7.75 - 7.85 d

Peri to F;

deshielded by F

"through-space"

effect.

OMe 3.98 s -

Characteristic

methoxy singlet.

[1]

C NMR (125 MHz, CDCl

)
The Carbon-13 spectrum is dominated by large C-F coupling constants.
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Carbon
Shift (

ppm)

Coupling (

Hz)
Type

C1 158.5 C-F (Ipso)

C7 157.8 - C-OMe (Ipso)

C2 109.5 Ortho to F

C4a 130.2
Quaternary

Bridgehead

C8a 126.5
Quaternary

Bridgehead

OMe 55.4 - Methoxy Methyl

Mass Spectrometry (EI-MS)
Molecular Ion (

): m/z 176.1 (100%)

Fragmentation:

m/z 161 (

): Loss of methyl group from methoxy.[1]

m/z 133 (

): Subsequent loss of carbonyl (characteristic of anisoles/naphthols).

Structural Logic & Coupling Pathways
Understanding the spin system is crucial for interpreting the complex multiplets in the NMR

spectrum.[1] The diagram below maps the scalar coupling networks.
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Figure 2: Scalar and Through-Space Coupling Network of the Fluorine Nucleus
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Figure 2: The fluorine atom at C1 exerts strong scalar coupling on the same ring (H2, H3) and

significant through-space interaction with the peri-proton (H8).[2][4][8][9][10][11][12][13][14][15]

[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile and Technical Guide: 1-Fluoro-7-
methoxynaphthalene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078471/docs#spectroscopic-profile-and-technical-
guide-1-fluoro-7-methoxynaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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